1-Ethynyl-3-fluoro-2-nitrobenzene
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Overview
Description
1-Ethynyl-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H4FNO2 It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynyl-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethynyl-3-fluorobenzene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The nitro and fluorine groups can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for the nitration of benzene derivatives.
Major Products Formed
Substitution Products: Depending on the reagents and conditions, various substituted benzene derivatives can be formed.
Reduction Products: Reduction of the nitro group yields 1-ethynyl-3-fluoro-2-aminobenzene.
Scientific Research Applications
1-Ethynyl-3-fluoro-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethynyl-3-fluoro-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the nitro and fluorine groups influences the reactivity and stability of the compound, allowing it to participate in various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-3-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Ethynyl-2-fluoro-3-nitrobenzene: Similar structure but with different positioning of the substituents, affecting its chemical behavior.
Uniqueness
1-Ethynyl-3-fluoro-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other benzene derivatives .
Properties
Molecular Formula |
C8H4FNO2 |
---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
1-ethynyl-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H4FNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h1,3-5H |
InChI Key |
OHNXNEMXJUPFCU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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